3,6-Di-tert-butyl-9H-carbazole
Overview
Description
3,6-Di-tert-butylcarbazole (DtBuCz) is an electron-donating 9H-carbazole derivative with tert-butyl groups at 3,6-positions . It’s used as an intermediate for the synthesis of semiconducting molecules, particularly in applications for highly efficient OLEDs and DSSCs .
Synthesis Analysis
3,6-Di-tert-butylcarbazole is prepared by Friedel–Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminium trichloride (AlCl3) .Chemical Reactions Analysis
The bulky tert-butyl groups can disrupt aggregates that otherwise form dimers or excimers through π–π interactions by enlarging the distance between carbazole rings . This leads to loose molecular packing in films and suppresses reactions such as dimerization and polymerization of the corresponding radical cations at their 3,6-positions .Physical And Chemical Properties Analysis
3,6-Di-tert-butylcarbazole is a white to off-white powder/crystals with a melting point of 232 °C . Its chemical formula is C20H25N and it has a molecular weight of 279.42 g/mol .Scientific Research Applications
Application 1: Synthesis and Photochemical Properties
- Summary of Application: This compound has been used in the synthesis of a series of 3,6-di-tert-butyl-9H-carbazole derivatives. These derivatives have been studied for their photochemical properties .
- Methods of Application: The method of synthesis developed involves the Steglich esterification reaction. The nature of the catalyst used in this reaction was studied as part of the research .
- Results or Outcomes: The synthesized compounds show fluorescent emission in the range of 400–600 nm with a high quantum yield .
Application 2: Electroluminescent Materials
- Summary of Application: 3,6-Di-tert-butylcarbazole is used as a monomeric precursor in the syntheses of new carbazole-based materials which consist of ethynylphenyl .
- Methods of Application: The compound is used in combination with another carbazole to form novel electroluminescent materials .
- Results or Outcomes: The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .
Application 3: Organic Light Emitting Diodes (OLEDs) and Optical Switching Devices
- Summary of Application: 3,6-Di-tert-butylcarbazole is used as a monomeric precursor in the synthesis of new carbazole-based materials which consist of ethynylphenyl . These materials include 9-(4-bromophenyl)-3,6-di-tert-butylcarbazol and 2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile (PBM) which can be further used in organic light emitting diodes (OLEDs) and optical switching devices .
- Methods of Application: The compound is used in combination with other carbazole derivatives to form novel electroluminescent materials .
- Results or Outcomes: The use of 3,6-Di-tert-butylcarbazole in the synthesis of these materials has been shown to improve the performance of OLEDs and optical switching devices .
Application 4: Polymerization Tools
- Summary of Application: 3,6-Di-tert-butylcarbazole is used as a monomeric precursor in the synthesis of new carbazole-based materials which consist of ethynylphenyl . These materials can be further used in the development of polymerization tools .
- Methods of Application: The compound is used in combination with other carbazole derivatives to form novel electroluminescent materials .
- Results or Outcomes: The use of 3,6-Di-tert-butylcarbazole in the synthesis of these materials has been shown to improve the performance of polymerization tools .
Safety And Hazards
Future Directions
3,6-Di-tert-butylcarbazole is mainly used as a monomeric precursor in the syntheses of new carbazole-based materials which consist of ethynylphenyl . These materials can be used in organic light-emitting diodes (OLEDs) and optical switching devices . The future research in the field of OLED devices will likely focus on improving device efficiency and longevity .
properties
IUPAC Name |
3,6-ditert-butyl-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7-12,21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFFSPILVQLRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573056 | |
Record name | 3,6-Di-tert-butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-tert-butyl-9H-carbazole | |
CAS RN |
37500-95-1 | |
Record name | 3,6-Di-tert-butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Di-tert-butylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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